molecular formula C36H40NP B12882832 (R)-2'-(Di-p-tolylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine

(R)-2'-(Di-p-tolylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine

Cat. No.: B12882832
M. Wt: 517.7 g/mol
InChI Key: FSXGELMBSPMZOX-UHFFFAOYSA-N
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Description

This chiral binaphthyl derivative features a partially hydrogenated naphthalene backbone with two key substituents: a di-para-tolylphosphino group at the 2' position and an N,N-dimethylamine group at the 2 position. The octahydro-binaphthyl core imparts rigidity and stereochemical control, making it valuable in asymmetric catalysis.

Properties

Molecular Formula

C36H40NP

Molecular Weight

517.7 g/mol

IUPAC Name

1-[2-bis(4-methylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-2-amine

InChI

InChI=1S/C36H40NP/c1-25-13-19-29(20-14-25)38(30-21-15-26(2)16-22-30)34-24-18-28-10-6-8-12-32(28)36(34)35-31-11-7-5-9-27(31)17-23-33(35)37(3)4/h13-24H,5-12H2,1-4H3

InChI Key

FSXGELMBSPMZOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=C(CCCC4)C=C3)C5=C(C=CC6=C5CCCC6)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2’-(Di-p-tolylphosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the binaphthyl backbone, which is then functionalized with phosphine groups.

    Amine Functionalization:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for high yield and purity, often involving the use of advanced catalysts and purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-2’-(Di-p-tolylphosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides.

    Reduction: The compound can participate in reduction reactions, often facilitated by its phosphine groups.

    Substitution: The ligand can undergo substitution reactions, where the phosphine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Asymmetric Catalysis

Overview : This compound is primarily recognized for its role as a chiral ligand in asymmetric catalysis. It facilitates the production of chiral molecules with high optical purity.

Applications :

  • Enantioselective Reactions : The compound enhances the enantioselectivity of reactions such as hydrogenation and cross-coupling reactions. For instance, it has been successfully employed in the enantioselective hydrogenation of ketones and imines.
  • Synthesis of Chiral Pharmaceuticals : Its ability to induce chirality makes it invaluable in the synthesis of various pharmaceuticals, allowing for the production of enantiomerically pure drugs that are critical for efficacy and safety .

Biological Research

Overview : In biological sciences, (R)-2'-(Di-p-tolylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine is utilized to explore enzyme mechanisms and protein-ligand interactions.

Applications :

  • Stereoselective Processes : The chiral nature of this ligand aids in studying stereoselective processes in biological systems, providing insights into enzyme activity and specificity.
  • Drug Development : It plays a role in developing new therapeutic agents by facilitating the synthesis of compounds that can interact with biological targets effectively .

Medicinal Chemistry

Overview : The compound's properties are leveraged in medicinal chemistry for synthesizing complex molecules.

Applications :

  • Chiral Drug Synthesis : It is employed to synthesize chiral drugs where the chirality of the molecule is crucial for its biological activity. This includes various classes of drugs such as anti-cancer agents and antibiotics .
  • Anticancer Studies : Recent studies have demonstrated its potential in synthesizing compounds with significant anticancer activity against various cancer cell lines .

Industrial Applications

Overview : In industrial settings, this ligand is essential for producing fine chemicals and agrochemicals.

Applications :

  • Catalytic Processes : It is used in large-scale catalytic processes where its role as a chiral ligand is critical for achieving desired product selectivity and yield .
  • Material Science : The compound finds applications in materials science for developing new materials with specific properties through catalyzed reactions .

Mechanism of Action

The mechanism of action of ®-2’-(Di-p-tolylphosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine involves its interaction with metal centers in catalytic cycles. The phosphine groups coordinate to the metal, forming a stable complex that facilitates various chemical transformations. The chiral nature of the ligand induces asymmetry in the reaction, leading to the formation of enantiomerically enriched products.

Comparison with Similar Compounds

Core Backbone Variations

  • Octahydro-binaphthyl vs. Tetrahydronaphthalene :
    The target compound’s octahydro-binaphthyl backbone (eight hydrogenated positions) contrasts with simpler tetrahydronaphthalene derivatives (e.g., trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine, 5l in ), which have fewer saturated rings. The increased saturation in the target compound enhances conformational rigidity, critical for enantioselectivity in chiral ligands .

Substituent Analysis

  • Phosphine-Containing Analogues: CTH-(R)-BINAM (): Features bis-diphenylphosphinoamino groups. (R)-2'-Isothiocyanato-N,N-dimethyl-[1,1'-binaphthalen]-2-amine (): Replaces the phosphine with an isothiocyanato group, shifting reactivity toward nucleophilic addition rather than metal coordination .
  • Amine-Focused Derivatives :

    • (R)-N,N'-Dimethyl-1,1'-binaphthyldiamine (): Lacks phosphorus but retains dimethylamine groups. This highlights the phosphine moiety’s role in stabilizing metal complexes, which is absent in purely amine-based compounds .

Analytical Data Comparison

Compound Melting Point (°C) Yield (%) Key NMR Shifts (δ, ppm) HPLC Retention Time (min)
Target Compound Not Reported
5l () 137–139 71 4.57 (t, H-4), 2.28 (s, N-Me) 15.3, 17.2
5k () Oil 46 4.90 (bs, H-4), 7.63 (d, J=7.2 Hz)
5p () 220–221 (HCl salt) 58 2.44 (s, Ar-Me), 4.57 (t, H-4) 11.1, 11.5

The target compound’s phosphine group would likely downfield-shift adjacent protons in NMR, as seen in 5p ’s aromatic methyl signals (δ 2.44) .

Functional and Application Comparison

Crystallographic and Conformational Insights

  • trans-4-(2′-Methylphenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5p) (): X-ray data (R1 = 1.75%) reveal a planar tetrahydronaphthalene ring. The target compound’s octahydro-binaphthyl system would exhibit greater torsional strain, influencing chiral induction .

Q & A

Q. What are the key synthetic strategies for preparing (R)-configured binaphthyl amines with phosphine ligands?

The synthesis typically involves palladium-catalyzed cross-coupling or asymmetric hydrogenation. For example, phosphine ligands can be introduced via Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst (e.g., allylation reactions in ). Chiral resolution via HPLC with solvent systems like MeOH:EtOH:Hexanes (85:5:5) is critical for isolating enantiopure products, as demonstrated in tetrahydronaphthalen-2-amine derivatives .

Q. How is the stereochemical purity of the compound validated experimentally?

Chiral HPLC analysis (e.g., using a Chiralpak® column) with retention times (t₁, t₂) and ¹H/¹³C NMR are standard methods. For instance, trans-4-fluorophenyl derivatives in showed distinct δH and δC shifts for the (R)-configuration. High-resolution mass spectrometry (HRMS) further confirms molecular integrity .

Q. What are the recommended storage conditions to maintain ligand stability?

Air-sensitive phosphine ligands should be stored under inert gas (N₂/Ar) at -20°C in sealed vials. highlights the use of desiccants and amber glass to prevent oxidation and moisture absorption, which is critical for preserving catalytic activity .

Advanced Research Questions

Q. How does the ligand’s octahydrobinaphthyl backbone influence enantioselectivity in asymmetric catalysis?

The rigid octahydrobinaphthyl framework imposes steric constraints, favoring specific transition states. For example, in palladium-catalyzed allylic alkylation ( ), the (R)-configuration directs substrate approach, achieving >90% ee. Computational studies (e.g., DFT) can model non-covalent interactions (π-stacking, H-bonding) to rationalize selectivity .

Q. What methodologies resolve contradictions in catalytic performance across different substrates?

Systematic screening of reaction parameters (temperature, solvent polarity, catalyst loading) is essential. For instance, reported varying yields (44–88%) for dimethylaminated naphthalenes due to steric hindrance from substituents. Kinetic profiling (e.g., Eyring plots) and Hammett analysis can correlate electronic effects with turnover rates .

Q. How can in situ spectroscopic techniques monitor ligand-substrate interactions during catalysis?

Operando ³¹P NMR tracks phosphine coordination states during reactions. For example, used ³¹P{¹H} NMR (δP = 20–25 ppm) to confirm ligand binding to Pd centers. X-ray absorption spectroscopy (XAS) provides complementary insights into metal-ligand bond lengths and oxidation states .

Q. What strategies mitigate ligand degradation under oxidative conditions?

Introducing electron-donating groups (e.g., p-tolyl in Di-p-tolylphosphino) enhances oxidative stability. recommends additives like BHT (butylated hydroxytoluene) to scavenge radicals. TGA/DSC analysis can assess thermal degradation thresholds for process optimization .

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